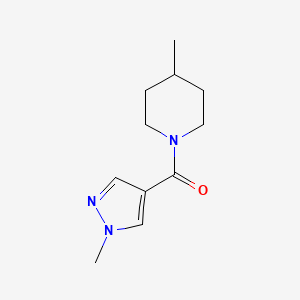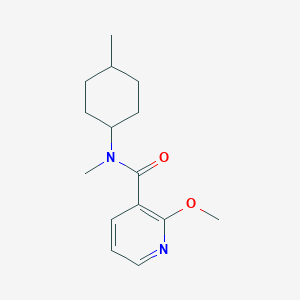
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. CP-47,497 has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Mécanisme D'action
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, leading to a range of effects including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has a range of biochemical and physiological effects on the body and brain. It has been shown to activate the endocannabinoid system, leading to the release of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body and brain. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, leading to difficulties in maintaining consistent levels of the drug in the body. It is also a synthetic compound and may not accurately reflect the effects of natural cannabinoids.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the development of new therapies for various medical conditions based on the modulation of the endocannabinoid system. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body and brain, particularly with regards to potential toxicity and addiction.
Méthodes De Synthèse
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form 1-cyclopentyl-2-propanol. This is then reacted with thionyl chloride to form 1-cyclopentyl-2-chloropropane. The final step involves the reaction of 1-cyclopentyl-2-chloropropane with 2,5-dimethylthiophene-3-carboxamide in the presence of a palladium catalyst to form N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been shown to bind strongly to the cannabinoid receptors CB1 and CB2, leading to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been used to study the role of the endocannabinoid system in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRSERIRZRNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)

